molecular formula C19H19N3O B258964 N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

Cat. No. B258964
M. Wt: 305.4 g/mol
InChI Key: UMLMNMLBNOSCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide, commonly known as CTAP, is a small molecule that has gained significant attention in scientific research due to its potential use as a tool for studying opioid receptors.

Mechanism of Action

CTAP acts as a competitive antagonist of DOR by binding to the receptor and preventing the binding of endogenous opioid peptides or other DOR agonists. This results in the inhibition of downstream signaling pathways that are activated by DOR activation.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, CTAP has been shown to block DOR-mediated analgesia and produce anxiogenic and depressive-like effects. In the cardiovascular system, CTAP has been shown to cause vasoconstriction and increase blood pressure. In the gastrointestinal system, CTAP has been shown to inhibit intestinal transit.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTAP in lab experiments is its selectivity for DOR, which allows for the specific study of DOR-mediated effects. However, CTAP has also been shown to have off-target effects, such as binding to sigma receptors and inhibiting voltage-gated calcium channels. Another limitation of CTAP is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.

Future Directions

There are several future directions for the use of CTAP in scientific research. One area of interest is the study of the role of DOR in the immune system, as recent studies have suggested that DOR activation may have anti-inflammatory effects. Another area of interest is the development of more selective and potent DOR antagonists that can be used in clinical settings for the treatment of pain and other conditions. Finally, the use of CTAP in combination with other compounds or therapies may provide new insights into the complex interactions between opioid receptors and other signaling pathways.

Synthesis Methods

The synthesis of CTAP involves the condensation of 2-cyanophenylacetic acid with 2-amino-1,7,8,9-tetrahydro-3H-benzo[e]azepin-4-one, followed by acetylation with acetic anhydride. The resulting product is purified through recrystallization to obtain CTAP as a white crystalline solid.

Scientific Research Applications

CTAP is a selective antagonist of the delta opioid receptor (DOR) and has been widely used in scientific research to study the role of DOR in various physiological and pathological conditions. CTAP has been shown to block the analgesic effects of DOR agonists, suggesting that DOR activation plays a role in pain relief. CTAP has also been used to study the involvement of DOR in drug addiction, depression, and anxiety.

properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

InChI

InChI=1S/C19H19N3O/c1-13(23)21-19-16(12-20)18(14-8-4-2-5-9-14)15-10-6-3-7-11-17(15)22-19/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,21,22,23)

InChI Key

UMLMNMLBNOSCQK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(CCCCC2)C(=C1C#N)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=NC2=C(CCCCC2)C(=C1C#N)C3=CC=CC=C3

Origin of Product

United States

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